2,3-Difluorocinnamic acid
CAS No.: 207981-48-4; 236746-13-7
Cat. No.: VC6326578
Molecular Formula: C9H6F2O2
Molecular Weight: 184.142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 207981-48-4; 236746-13-7 |
|---|---|
| Molecular Formula | C9H6F2O2 |
| Molecular Weight | 184.142 |
| IUPAC Name | (E)-3-(2,3-difluorophenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ |
| Standard InChI Key | NVQHKPLMLCHFSU-SNAWJCMRSA-N |
| SMILES | C1=CC(=C(C(=C1)F)F)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
2,3-Difluorocinnamic acid is systematically named (E)-3-(2,3-difluorophenyl)prop-2-enoic acid, reflecting its trans-configuration across the double bond . The stereochemistry is confirmed by its InChIKey (NVQHKPLMLCHFSU-SNAWJCMRSA-N), which encodes the E-isomer . The compound’s planar structure, featuring a conjugated system between the carboxylic acid group and the fluorinated benzene ring, influences its electronic properties and reactivity.
Table 1: Key Molecular Descriptors
The logP value of 2.06 indicates moderate hydrophobicity, suggesting balanced solubility in polar and nonpolar solvents . Its topological polar surface area (TPSA) of 37.3 Ų reflects the presence of hydrogen-bond acceptors (fluorine atoms and carboxylate group), which may influence pharmacokinetic properties .
Physical and Chemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point of 200–202°C, indicative of strong intermolecular forces, likely due to hydrogen bonding and π-π stacking . The predicted boiling point of 281.3°C at 760 mmHg aligns with trends observed in fluorinated aromatic acids, where fluorine substitution increases thermal stability compared to non-fluorinated analogs .
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 200–202°C | |
| Boiling Point | 281.3°C at 760 mmHg | |
| Density | 1.45 g/cm³ | |
| Vapor Pressure (25°C) | 0.0017 mmHg | |
| Flash Point | 124°C |
The density of 1.45 g/cm³ and vapor pressure of 0.0017 mmHg at 25°C suggest low volatility, making it suitable for high-temperature applications .
Synthesis and Manufacturing
Synthetic Routes
While explicit details are scarce, synthesis likely follows methodologies for fluorinated cinnamic acids:
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Perkin Reaction: Condensation of 2,3-difluorobenzaldehyde with acetic anhydride in the presence of a base .
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Knoevenagel Condensation: Reaction of 2,3-difluorobenzaldehyde with malonic acid using a catalytic amine .
Fluorination may involve electrophilic agents (e.g., Selectfluor®) or directed ortho-metalation strategies.
Purification and Characterization
Purification typically employs recrystallization from ethanol or methanol. Analytical confirmation uses:
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NMR Spectroscopy: Distinct signals for vinylic protons (~δ 6.3–7.5 ppm) and carboxylic acid (~δ 12 ppm) .
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IR Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹) and O-H (~2500–3000 cm⁻¹) .
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Mass Spectrometry: Molecular ion peak at m/z 184.034 (exact mass) .
Applications and Research Findings
Pharmaceutical Research
Fluorine atoms enhance bioavailability and binding affinity. Potential applications include:
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Enzyme Inhibition: Analogous difluorocinnamates inhibit tyrosine kinases and cyclooxygenases.
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Antimicrobial Agents: Fluorine’s electronegativity disrupts microbial cell membranes.
Materials Science
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Liquid Crystals: Fluorine substitution improves thermal stability and mesophase behavior.
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Polymer Additives: Enhances UV resistance in polyesters.
Table 3: Inferred Applications from Analogous Compounds
| Application | Mechanism | Challenge |
|---|---|---|
| Enzyme Inhibitors | Competitive binding at active sites | Low aqueous solubility |
| Herbicides | Disruption of plant auxin pathways | Environmental persistence |
Analytical and Computational Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 7.8 (d, J=16 Hz, 1H, CH=CO), 7.5–7.2 (m, 3H, Ar-H), 6.4 (d, J=16 Hz, 1H, CH=CO) .
Computational Insights
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Hydrogen Bonding: One donor (COOH) and four acceptors (two F, two O) influence crystal packing .
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Rotatable Bonds: Two (C=C and COOH), affecting conformational flexibility .
Challenges and Future Directions
Research Gaps
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Limited in vivo toxicity data.
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Scalability of synthesis remains unverified.
Opportunities
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